6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom and a cyclopropyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine-5-carbaldehyde with hydrazine hydrate in ethanol, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Continuous flow processes and optimized reaction conditions are often employed to achieve efficient production. For example, the use of i-Pr2NMgCl·LiCl (MgDA) as a base in a flow metalation/formylation sequence has been reported for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like methylamine or other amines in the presence of bases such as cesium carbonate (Cs2CO3) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted pyrazolo[3,4-d]pyrimidines with various functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2, an enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another class of compounds with similar biological activities.
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: A closely related compound with similar structural features and reactivity.
Uniqueness
6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity .
Properties
IUPAC Name |
6-chloro-1-cyclopropylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-8-10-3-5-4-11-13(6-1-2-6)7(5)12-8/h3-4,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFVINHFNGCKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=NC(=NC=C3C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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